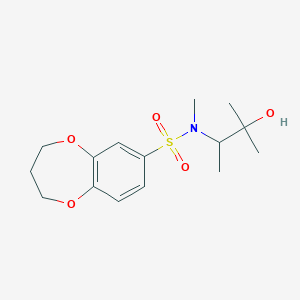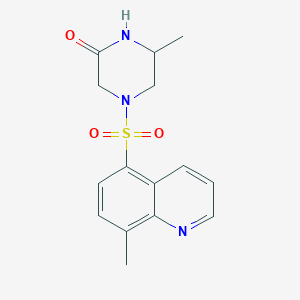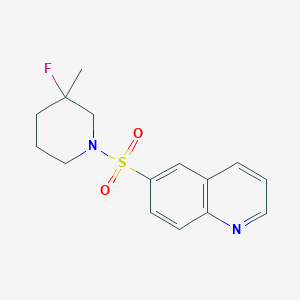
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a 3-fluoro-3-methylpiperidin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a sulfonyl chloride. The 3-fluoro-3-methylpiperidin-1-yl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group is known to enhance binding affinity through hydrogen bonding and electrostatic interactions. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-1-methylpiperidin-3-yl)methanol: Similar piperidine ring but lacks the quinoline core.
N-Fluoropyridinium triflate: Contains a fluorine atom but differs significantly in structure and properties
Uniqueness
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is unique due to its combination of a quinoline core with a sulfonyl group and a fluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6-(3-fluoro-3-methylpiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-15(16)7-3-9-18(11-15)21(19,20)13-5-6-14-12(10-13)4-2-8-17-14/h2,4-6,8,10H,3,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIDDTPKXQGZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dimethyl-6-[(2-methyl-6-propan-2-ylanilino)methyl]pyrimidine-2,4-dione](/img/structure/B7414535.png)
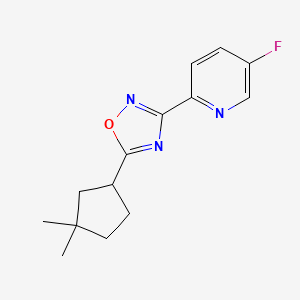
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine](/img/structure/B7414547.png)
![N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7414553.png)
![4-[2-(Difluoromethyl)quinazolin-4-yl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B7414557.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[(1-phenyltriazol-4-yl)methyl]urea](/img/structure/B7414559.png)
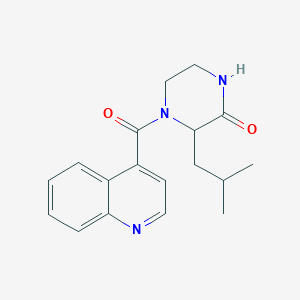
![9-[(2-methoxypyridin-3-yl)methyl]-N,N-dimethylpurin-6-amine](/img/structure/B7414582.png)
![1-Cyclobutyl-3-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7414588.png)

![2-(4-Ethoxypyridin-3-yl)sulfonyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B7414591.png)
